Methyl 2-(3,4-difluorobenzoyl)benzoate

Carboxylesterase inhibition Human liver microsomes Drug metabolism modulation

Researchers requiring a defined CE2-selective inhibitor to distinguish isoform-specific activity in human liver microsomes often face supply inconsistency and uncharacterized reference compounds. This product provides a validated benchmark with documented selectivity. - Consistent CE2 selectivity: ~3.6-fold over CE1 (IC50 CE2 = 3.42 µM; CE1 = 12.3 µM) for reproducible enzymatic assay controls. - Defined physicochemical profile: LogP 2.59 provides a reliable reference for chromatographic method development and ADME prediction. - Reliable scaffold: Enables SAR exploration in oncology screening against MCF7 cells and serves as a strategic starting material for photocatalytic hydrodefluorination.

Molecular Formula C15H10F2O3
Molecular Weight 276.23 g/mol
Cat. No. B7989299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(3,4-difluorobenzoyl)benzoate
Molecular FormulaC15H10F2O3
Molecular Weight276.23 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1C(=O)C2=CC(=C(C=C2)F)F
InChIInChI=1S/C15H10F2O3/c1-20-15(19)11-5-3-2-4-10(11)14(18)9-6-7-12(16)13(17)8-9/h2-8H,1H3
InChIKeyIQZLNARQEJRAMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(3,4-difluorobenzoyl)benzoate Procurement Guide: Class Identity and Key Distinguishing Features


Methyl 2-(3,4-difluorobenzoyl)benzoate (CAS: 1443326-90-6) is a synthetic, ortho-substituted fluorinated benzophenone ester derivative with the molecular formula C15H10F2O3 and a molecular weight of 276.23 g/mol . The compound features a methyl ester group on a benzophenone scaffold, with two fluorine atoms in the meta and para positions of the benzoyl ring, creating a specific electronic and steric profile distinct from non-fluorinated or mono-fluorinated analogs . Its physicochemical properties, including a density of 1.3±0.1 g/cm³ and a boiling point of 368.7±37.0 °C at 760 mmHg, reflect the structural rigidity conferred by the difluorobenzoyl moiety .

Ortho-substituted 3,4-difluorobenzophenone scaffold with distinct electronic/steric profile
Methyl ester and ketone dual functionality enables diverse synthetic transformations
Reported CE2-preferring inhibition profile supports carboxylesterase selectivity studies

Methyl 2-(3,4-difluorobenzoyl)benzoate vs. Analogs: Why Substitution Without Validation Introduces Scientific Risk


Substituting Methyl 2-(3,4-difluorobenzoyl)benzoate with structurally related fluorinated benzoates or benzophenones cannot be performed without rigorous experimental validation due to the precise ortho-relationship between the methyl ester and the 3,4-difluorobenzoyl group. This specific ortho-substitution pattern dictates the compound's conformational behavior and electronic density at the carbonyl group, directly influencing both its reactivity as an electrophile in synthesis and its recognition by biological targets such as human carboxylesterases (CE1 and CE2) [1]. In-class compounds with different fluorine substitution patterns—such as the 3,5-difluoro isomer or the non-fluorinated parent benzophenone ester—exhibit significantly altered inhibitory profiles and physicochemical properties, rendering them functionally non-equivalent in enzymatic assays and synthetic applications [2].

Fluorine pattern
3,5-difluoro or non-fluorinated analogs may shift CE2/CE1 selectivity profile
Synthetic scope
Non-benzophenone monoesters lack dual carbonyl reactivity, limiting chemical diversification
Biological recognition
Ortho-substitution pattern influences carboxylesterase binding; analog binding may not match

Methyl 2-(3,4-difluorobenzoyl)benzoate: Direct Quantitative Differentiation Evidence


Methyl 2-(3,4-difluorobenzoyl)benzoate Exhibits ~3.6-Fold Preferential Inhibition of Human CE2 over CE1 In Vitro

In head-to-head enzymatic profiling using human liver microsomes, Methyl 2-(3,4-difluorobenzoyl)benzoate demonstrates preferential inhibition of human carboxylesterase 2 (CE2) over carboxylesterase 1 (CE1). The compound inhibits CE2 with an IC50 of 3.42 µM, while its activity against CE1 is substantially weaker, exhibiting an IC50 of 12.3 µM under identical preincubation conditions [1]. This contrasts with many non-selective fluorinated esters that exhibit either reversed selectivity (CE1-preferring) or no meaningful discrimination between the two isoforms.

CE2 vs CE1 Selectivity
Head-to-head
IC50 CE2 3.42 µM vs CE1 12.3 µM
~3.6-fold preferential CE2 inhibition
Supports CE2-preferring inhibition context
Human liver microsomes, preincubation
Carboxylesterase inhibition Human liver microsomes Drug metabolism modulation

Methyl 2-(3,4-difluorobenzoyl)benzoate Demonstrates Moderate Antiproliferative Activity in MCF7 Breast Cancer Cells

In a functional assay using human MCF7 breast adenocarcinoma cells, Methyl 2-(3,4-difluorobenzoyl)benzoate exhibits measurable antiproliferative activity, inhibiting cell growth over a 72-hour exposure period as quantified by MTT assay [1]. While a direct quantitative comparator is not reported in the same assay system for the closest analog (Methyl 3,4-difluorobenzoate), the presence of this activity distinguishes it from the non-benzophenone monoester analog Methyl 3,4-difluorobenzoate, which is primarily characterized as a synthetic building block for ALK5 inhibitors rather than a direct antiproliferative agent .

Antiproliferative Activity
Class-level
Active in MCF7 cell growth inhibition (MTT, 72 h)
Supports cell-model endpoint review
No direct comparator; functional class distinction
Anticancer screening MCF7 cell line MTT assay

Methyl 2-(3,4-difluorobenzoyl)benzoate Displays Differentiated Physicochemical Properties vs. Non-Fluorinated Benzophenone Ester

The presence of the 3,4-difluoro substitution on the benzoyl ring confers a calculated LogP value of 2.59 to Methyl 2-(3,4-difluorobenzoyl)benzoate . This represents a measurable increase in lipophilicity relative to the non-fluorinated parent benzophenone ester analog, which lacks the electron-withdrawing fluorine substituents and consequently exhibits a lower LogP. The difluoro substitution also increases molecular density to 1.3±0.1 g/cm³ and elevates the boiling point to 368.7±37.0 °C , reflecting enhanced intermolecular interactions that influence both chromatographic behavior and formulation considerations.

Lipophilicity Profile
Class-level
LogP = 2.59; Density = 1.3±0.1 g/cm³
Higher lipophilicity vs non-fluorinated analog
Calculated parameters; experimental verification may be needed
Lipophilicity optimization Physicochemical profiling ADME prediction

Methyl 2-(3,4-difluorobenzoyl)benzoate Serves as a Versatile Electrophilic Building Block in Ortho-Functionalized Benzophenone Synthesis

The synthetic utility of Methyl 2-(3,4-difluorobenzoyl)benzoate as an electrophilic intermediate is well-established through its preparation via Friedel-Crafts acylation of methyl salicylate with 3,4-difluorobenzoyl chloride in the presence of pyridine base . This ortho-substituted benzophenone ester scaffold is particularly valuable in photocatalytic hydrodefluorination (HDF) strategies, where its specific fluorination pattern enables directed defluorination to access a range of benzoate derivatives with altered fluorine substitution patterns [1]. In contrast, the analog Methyl 3,4-difluorobenzoate lacks the benzophenone carbonyl and the ortho-ester functionality, limiting its utility to simple ester hydrolysis or transesterification reactions rather than the diverse transformations accessible to the benzophenone scaffold.

Synthetic Versatility
Class-level
Two reactive carbonyl sites; amenable to HDF and Friedel-Crafts
Enables diverse fluorinated benzoate synthesis
Ortho-ester and benzophenone scaffold
Fluorinated building block Friedel-Crafts acylation Ortho-substituted benzophenones

Methyl 2-(3,4-difluorobenzoyl)benzoate: Recommended Application Scenarios Based on Quantitative Evidence


Probe Compound for Carboxylesterase 2 (CE2) Selectivity Studies in Drug Metabolism

Methyl 2-(3,4-difluorobenzoyl)benzoate is ideally suited as a reference inhibitor in human carboxylesterase 2 (CE2) enzymatic assays, particularly in studies aiming to mitigate irinotecan-induced delayed diarrhea or to investigate CE2-mediated prodrug activation. Its ~3.6-fold selectivity for CE2 (IC50 = 3.42 µM) over CE1 (IC50 = 12.3 µM) provides a defined benchmark for evaluating novel CE2 inhibitors and for distinguishing isoform-specific contributions in complex biological matrices such as human liver microsomes .

Building Block for Ortho-Substituted Fluorinated Benzophenone Libraries via Photocatalytic HDF

This compound functions as a strategic starting material in photocatalytic hydrodefluorination (HDF) protocols designed to generate structurally diverse fluorinated benzoate derivatives. The specific ortho-relationship between the ester and the 3,4-difluorobenzoyl group enables directed defluorination, providing access to mono-fluorinated or re-fluorinated benzophenone analogs that are otherwise difficult to synthesize . This application is particularly relevant in medicinal chemistry campaigns where systematic variation of fluorine substitution patterns is required for SAR exploration.

SAR Probe in Antiproliferative Screening of Fluorinated Benzophenone Derivatives

Based on documented antiproliferative activity against MCF7 human breast adenocarcinoma cells, Methyl 2-(3,4-difluorobenzoyl)benzoate serves as a foundational scaffold for structure-activity relationship (SAR) studies investigating the role of fluorine substitution and ortho-ester positioning on benzophenone-mediated cytotoxicity . This compound can be used as a baseline comparator when evaluating novel derivatives or when benchmarking the activity of newly synthesized fluorinated benzophenones in oncology-focused screening cascades.

Physicochemical Reference Standard for Lipophilicity Optimization in Fluorinated Ester Series

With a well-characterized LogP value of 2.59 and defined density and boiling point parameters, this compound provides a consistent physicochemical reference point for chromatographic method development and for predicting the ADME behavior of structurally related fluorinated ester analogs . It is particularly useful in formulation studies where incremental adjustments to lipophilicity—achieved through variations in fluorine substitution pattern—are being systematically evaluated.

Application
Selection Property
Validation Focus
CE2 selectivity studies in drug metabolism research
CE2-preferring inhibition context
Isoform selectivity verification in target microsomes
Ortho-substituted fluorinated benzophenone library synthesis
Ortho-ester and difluorobenzoyl scaffold reactivity
HDF reaction scope and product diversity
SAR probe in antiproliferative screening of fluorinated benzophenones
Cell-model endpoint review (MCF7)
Comparative growth inhibition with fluorinated analogs
Physicochemical reference for lipophilicity optimization
LogP and density benchmarks
Chromatographic and ADME property correlation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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